Superior β-Blocker Enantioresolution vs. HDMS-β-CD in NACE
In a systematic head-to-head comparison of ten β-blockers in non-aqueous capillary electrophoresis (NACE), HDAS-β-CD (heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD) yielded higher enantioresolution values than HDMS-β-CD (heptakis(2,3-di-O-methyl-6-sulfo)-β-CD) for 8 out of 10 compounds tested [1]. A generic NACE system employing 40 mM HDAS-β-CD in methanol acidified with 0.75 M formic acid (10 mM ammonium acetate) achieved baseline resolution with Rs ≥ 4 for all ten β-blockers [1]. In a separate study covering eight β-blockers across both aqueous CE and NACE, HDAS-β-CD provided higher affinity and enantioselectivity compared to HDMS-β-CD in all four CE systems tested; notably, sotalol could not be separated at all with HDMS-β-CD in NACE, while HDAS-β-CD resolved it at least partially [2].
| Evidence Dimension | Enantioresolution (number of β-blockers with superior resolution) |
|---|---|
| Target Compound Data | HDAS-β-CD: higher enantioresolution for 8/10 β-blockers; generic NACE system Rs ≥ 4 for all 10 β-blockers; all 8 β-blockers resolved in 4 CE systems including sotalol in NACE |
| Comparator Or Baseline | HDMS-β-CD (heptakis(2,3-di-O-methyl-6-sulfo)-β-CD): higher resolution for only 2/10 β-blockers; sotalol not separated in NACE; lower affinity and enantioselectivity overall |
| Quantified Difference | 8 out of 10 compounds resolved better with HDAS-β-CD vs. HDMS-β-CD; generic system Rs ≥ 4 for all analytes with HDAS-β-CD |
| Conditions | NACE: methanol background electrolyte with 0.75 M formic acid, 10 mM ammonium acetate, 40 mM CD; aqueous CE: various phosphate buffers; analytes: acebutolol, atenolol, carazolol, carteolol, carvedilol, propranolol, sotalol, talinolol, and others |
Why This Matters
For analytical laboratories developing validated enantiomeric purity methods for β-blocker pharmaceuticals, HDAS-β-CD provides a demonstrably broader and more robust chiral separation scope, reducing the need for multiple chiral selectors and simplifying method development workflows.
- [1] Rousseau A, Chiap P, Oprean R, Crommen J, Fillet M, Servais AC. Effect of the nature of the single-isomer anionic CD and the BGE composition on the enantiomeric separation of beta-blockers in NACE. Electrophoresis. 2009 Aug;30(16):2862-8. PMID: 19655327. View Source
- [2] Feng Y, et al. Comparative enantiomer affinity pattern of β-blockers in aqueous and nonaqueous CE using single-component anionic cyclodextrins. Electrophoresis. 2015 Jun;36(11-12):1358-64. DOI: 10.1002/elps.201400462. PMID: 25401523. View Source
